REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].[Cl:7][C:8]1[C:9]([CH3:19])=[C:10]([I:18])[C:11](O)=[C:12]([C:14](=[O:16])[CH3:15])[CH:13]=1.CI.O>CN(C)C=O>[Cl:7][C:8]1[C:9]([CH3:19])=[C:10]([I:18])[C:11]([O:4][CH3:1])=[C:12]([C:14](=[O:16])[CH3:15])[CH:13]=1 |f:0.1.2|
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Name
|
|
Quantity
|
72.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
81.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=C(C1)C(C)=O)O)I)C
|
Name
|
|
Quantity
|
19.6 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The dark solids were filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=C(C1)C(C)=O)OC)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |